molecular formula C13H15BrN4O3S B12615232 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea CAS No. 918494-16-3

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea

Cat. No.: B12615232
CAS No.: 918494-16-3
M. Wt: 387.25 g/mol
InChI Key: SHACXVPLBNXYFY-UHFFFAOYSA-N
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Description

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom, a pyrrolidine sulfonyl group, and a urea moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. Once the indole core is prepared, the bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

The next step involves the introduction of the pyrrolidine sulfonyl group. This can be done by reacting the brominated indole with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or by using a urea derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives with the removal of the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(pyrrolidine-1-ylsulfonyl)-1H-indole-2-carboxamide
  • 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine
  • Indole-3-acetic acid derivatives

Uniqueness

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918494-16-3

Molecular Formula

C13H15BrN4O3S

Molecular Weight

387.25 g/mol

IUPAC Name

(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)urea

InChI

InChI=1S/C13H15BrN4O3S/c14-8-3-4-10-9(7-8)11(12(16-10)17-13(15)19)22(20,21)18-5-1-2-6-18/h3-4,7,16H,1-2,5-6H2,(H3,15,17,19)

InChI Key

SHACXVPLBNXYFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)N

Origin of Product

United States

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